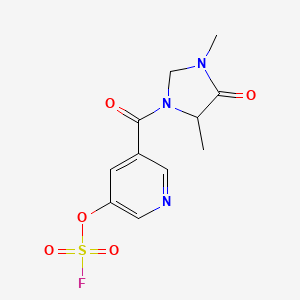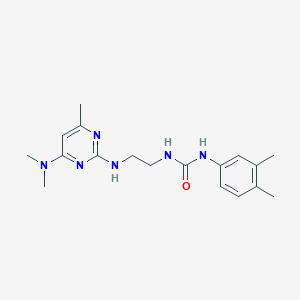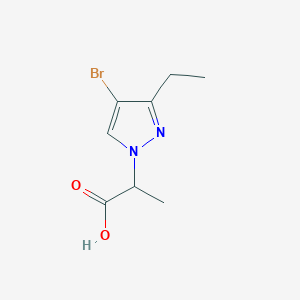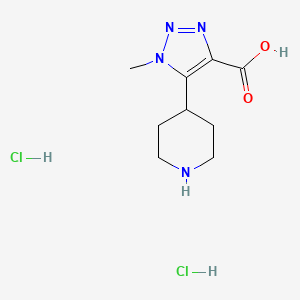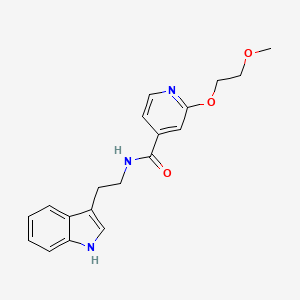
N-(2-(1H-indol-3-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a chemical compound includes its IUPAC name, common name, and structural formula.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes studying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, reactivity, etc.Applications De Recherche Scientifique
Fluorimetric Estimation : A study by Carpenter and Kodicek (1950) explored the fluorimetric estimation of N'-methylnicotinamide, a metabolism product derived from nicotinic acid. This research developed methods for differentiating fluorescence of N'-methylnicotinamide from other compounds, including indoles (Carpenter & Kodicek, 1950).
Antitumor Activity : Ambros, Angerer, and Wiegrebe (1988) synthesized Methoxy‐indolo[2,1‐a]isoquinolines, evaluating their cytostatic activity in vitro using different cancer cell lines. Their research contributes to understanding the antitumor properties of compounds structurally related to N-(2-(1H-indol-3-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide (Ambros et al., 1988).
Meisenheimer Rearrangement : Kurihara et al. (1991) investigated the Meisenheimer rearrangement of azetopyridoindoles, which are structurally related to indoles. Their findings contribute to the broader understanding of the chemical behavior of indole derivatives (Kurihara et al., 1991).
Mycobacterial Drug Target : Banerjee et al. (1994) identified the mycobacterial inhA gene, which is targeted by isoniazid, a compound structurally similar to N-(2-(1H-indol-3-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide. This research is significant for understanding the molecular mechanisms of drug resistance in tuberculosis (Banerjee et al., 1994).
Synthesis of Pyranopyrazoles : Zolfigol et al. (2013) developed a method for synthesizing pyranopyrazoles using isonicotinic acid as a catalyst. This research contributes to the field of green chemistry and the synthesis of complex organic compounds (Zolfigol et al., 2013).
Supramolecular Chemistry : Aakeröy et al. (2003) employed isonicotinamide in the synthesis of Cu(II) complexes, demonstrating its utility as a supramolecular reagent. This research provides insight into the creation of inorganic–organic hybrid materials (Aakeröy et al., 2003).
Glucosinolate Modulation : Mikkelsen et al. (2003) explored the modulation of glucosinolates in plants, utilizing compounds like 2,6-dichloro-isonicotinic acid. This study provides insights into plant defense mechanisms and the role of specific chemicals in these processes (Mikkelsen et al., 2003).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it.
Orientations Futures
This involves discussing potential future research directions and applications of the compound.
Please consult a professional chemist or a trusted scientific database for more accurate and detailed information. Always follow safety guidelines when handling chemicals.
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-24-10-11-25-18-12-14(6-8-20-18)19(23)21-9-7-15-13-22-17-5-3-2-4-16(15)17/h2-6,8,12-13,22H,7,9-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZHPUQUQJORMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-indol-3-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

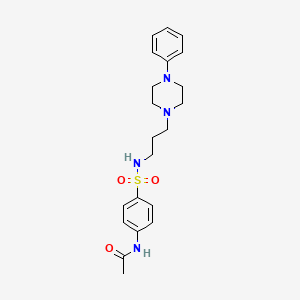


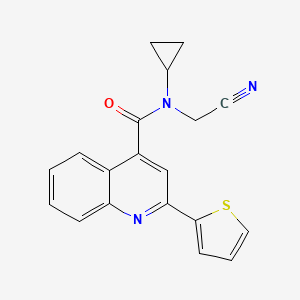
![2-{[2-(3-Nitrophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one hydrobromide](/img/structure/B2823305.png)
![1-(2,5-dimethoxyphenyl)-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2823308.png)
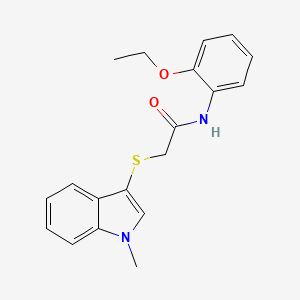

![N-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2823312.png)
